molecular formula C14H15NO6 B12623922 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione CAS No. 920525-61-7

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione

Cat. No.: B12623922
CAS No.: 920525-61-7
M. Wt: 293.27 g/mol
InChI Key: YRYJZBBDJZWKRT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione is a specialized organic building block derived from Meldrum's acid, designed for advanced synthetic chemistry applications. This compound is an alkylated derivative of Meldrum's Acid (2,2-Dimethyl-1,3-dioxane-4,6-dione), a scaffold renowned for its high acidity (pKa ~4.97) and reactivity stemming from its cyclic structure, which allows for facile alkylation at the C5 position . The incorporation of the 2-(4-nitrophenyl)ethyl group at this position makes this derivative a valuable intermediate for nucleophilic substitution reactions, cyclocondensations, and the synthesis of more complex molecules. The 4-nitrophenyl moiety can serve as a spectroscopic tag or be further functionalized, offering a handle for diverse chemical manipulations. A key application of Meldrum's acid derivatives is their ability to undergo thermal decarboxylation, often upon heating in a solvent, to generate reactive ketene intermediates . These ketenes can be trapped in situ with nucleophiles such as alcohols or amines to efficiently produce esters, amides, or carboxylic acids. This property makes this compound a versatile precursor for the synthesis of β-aryl-functionalized carbonyl compounds and other valuable targets in medicinal chemistry and materials science research. This product is intended for research use only and is not approved for use in humans or veterinary medicine.

Properties

CAS No.

920525-61-7

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

2,2-dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione

InChI

InChI=1S/C14H15NO6/c1-14(2)20-12(16)11(13(17)21-14)8-5-9-3-6-10(7-4-9)15(18)19/h3-4,6-7,11H,5,8H2,1-2H3

InChI Key

YRYJZBBDJZWKRT-UHFFFAOYSA-N

Canonical SMILES

CC1(OC(=O)C(C(=O)O1)CCC2=CC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione typically involves the reaction of 4-nitrobenzaldehyde with dimedone (5,5-dimethyl-1,3-cyclohexanedione) under acidic or basic conditions. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the dioxane ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted products depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the dioxane ring can interact with biological macromolecules, potentially disrupting their function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : The 4-nitrophenyl group in the target compound enhances electrophilicity at the methylidene carbon, favoring nucleophilic attacks or cycloadditions . In contrast, methoxy or hydroxyl substituents (e.g., ) reduce reactivity due to electron donation .
  • Steric and Conformational Influences : Ethyl linkers (target compound) introduce flexibility, whereas rigid conjugated systems (e.g., benzylidene derivatives in ) restrict rotational freedom, affecting molecular packing and crystallization .

Key Observations :

  • Catalyst Diversity : Alumina and TiO₂ are employed for eco-friendly, high-yield syntheses , while triethyl orthoformate facilitates imine formation in anhydrous conditions .
  • Reaction Efficiency : Microwave irradiation () reduces reaction times compared to conventional heating.

Physical and Chemical Properties

Substituents significantly impact solubility, stability, and spectral properties:

Compound Melting Point (°C) Solubility Stability Reference
Target Compound Not reported Low in polar solvents Likely stable under anhydrous conditions
5-(4-Hydroxybenzylidene) derivative 210–212 Moderate in DMSO Prone to oxidation
5-(Tetrahydrothiopyran-4-ylidene) derivative 158–160 High in CH₂Cl₂ Stable, resistant to hydrolysis
5-(4-Methoxybenzylidene) derivative 185–187 Low in water Photostable

Key Observations :

  • Solubility Trends : Sulfur-containing derivatives () exhibit higher solubility in organic solvents due to reduced polarity.
  • Stability : Nitro-substituted derivatives (e.g., target compound) are likely stable under inert atmospheres but may degrade under UV light .

Key Observations :

  • Nitro Group Role : The para-nitro group in the target compound may enhance bioactivity by interacting with nitroreductases in microbial or cancer cells .
  • Heterocyclic Moieties : Triazole and pyridine substituents () improve target specificity through hydrogen bonding or π-π interactions.

Biological Activity

2,2-Dimethyl-5-[2-(4-nitrophenyl)ethyl]-1,3-dioxane-4,6-dione (CAS No. 920525-61-7) is an organic compound characterized by its unique dioxane structure and the presence of a nitrophenyl group. This compound has garnered attention in scientific research due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

PropertyValue
Molecular Formula C14H15NO7
Molecular Weight 293.272 g/mol
IUPAC Name This compound
CAS Number 920525-61-7

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The nitro group in the structure can undergo reduction to form reactive intermediates that may inhibit enzyme activity and disrupt cellular processes. The stability provided by the dioxane ring enhances its interaction with biological molecules, which can lead to significant biological effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. For instance, studies have shown that related compounds with similar structural motifs possess significant efficacy against various strains of bacteria and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

In vitro studies have demonstrated that this compound may exhibit anticancer properties. For example:

  • Case Study : A derivative was tested against human glioblastoma cell lines (LN229), showing cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
  • Mechanism : The compound's interaction with specific cellular targets may induce apoptosis or cell cycle arrest in cancer cells.

Research Findings

Recent studies have explored the synthesis and bioactivity of related compounds. For instance:

  • Synthesis : The synthesis typically involves reacting 4-nitrobenzaldehyde with ethyl acetoacetate under basic conditions followed by cyclization and acetylation.
  • Bioactivity Evaluation : Compounds derived from similar frameworks have been assessed for their binding affinities to key proteins involved in cancer progression, such as AURKA and VEGFR-2.
  • Results : Binding affinities were found to be significant, suggesting potential for development as anticancer agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerCytotoxic effects on glioblastoma cells
Enzyme InhibitionPotential inhibition of metabolic enzymes

Table 2: Case Study Results on Anticancer Activity

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound ALN2299.48Induction of apoptosis
Compound BCaco-212.16Cell cycle arrest
Compound CA5496.43Inhibition of proliferation

Q & A

Basic: What are the recommended synthesis protocols and safety precautions for this compound?

Answer:
The synthesis typically involves refluxing precursors such as 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-nitrophenylethyl derivatives in ethanol. Key steps include controlled temperature (e.g., 70–80°C) and reaction times (7–10 hours) to optimize yield . Safety protocols mandate wearing protective gear (gloves, goggles, lab coats) due to the compound’s potential toxicity. Reactions generating volatile byproducts should be conducted in fume hoods, and waste must be segregated for professional disposal .

Basic: Which analytical techniques are most effective for structural characterization?

Answer:
X-ray crystallography is critical for resolving the planar conformation and hydrogen-bonding networks, as demonstrated by studies using MoKα radiation (λ = 0.71073 Å) and SHELX software for refinement . Complementary methods include:

  • NMR : To confirm substituent positions (e.g., 4-nitrophenyl ethyl group).
  • FT-IR : To identify carbonyl (C=O) and nitro (NO₂) stretching vibrations.
  • HPLC-MS : For purity assessment and molecular weight verification .

Advanced: How can reactivity with nucleophiles or oxidizing agents be systematically studied?

Answer:
Design experiments using kinetic and thermodynamic controls:

  • Nucleophilic Attack : React with ammonia or amines in polar aprotic solvents (e.g., DMF) under inert atmospheres. Monitor intermediates via TLC and characterize products via X-ray or NMR .
  • Oxidation : Use m-chloroperbenzoic acid to oxidize thiomethyl groups to sulfoxides, followed by triphenylphosphine to isolate phosphonium salts. Track reaction progress with UV-Vis spectroscopy .

Advanced: What computational approaches predict this compound’s interactions in biological systems?

Answer:

  • Molecular Dynamics (MD) : Simulate binding to enzymes (e.g., Bcl-xl) using AMBER or GROMACS. Analyze interaction energies via MM/GBSA calculations .
  • Docking Studies : Use AutoDock Vina to model ligand-protein interactions, focusing on the dioxane ring’s role in binding affinity .
  • DFT Calculations : Optimize geometry with Gaussian09 to predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Advanced: How to assess environmental persistence and ecotoxicological impacts?

Answer:
Follow the INCHEMBIOL framework :

  • Degradation Studies : Expose to UV light or microbial consortia; quantify breakdown products via LC-MS.
  • Bioaccumulation : Use OECD Test Guideline 305 to measure partition coefficients (log Kow).
  • Toxicity Assays : Perform Daphnia magna or algal growth inhibition tests at varying concentrations (e.g., 1–100 ppm).

Advanced: How to resolve contradictions in crystallographic or spectroscopic data?

Answer:

  • Replicate Experiments : Verify unit cell parameters (e.g., a = 7.102 Å, b = 7.356 Å) under identical conditions .
  • Multi-Technique Validation : Cross-check NMR chemical shifts with DFT-predicted values or use synchrotron radiation for high-resolution XRD .
  • Statistical Analysis : Apply R-factor metrics (e.g., R[F² > 2σ(F²)] = 0.064) to assess data reliability .

Advanced: What theoretical frameworks guide mechanistic studies of its reactivity?

Answer:

  • Transition State Theory : Calculate activation energies for ring-opening reactions using Eyring plots .
  • Frontier Molecular Orbital (FMO) Theory : Correlate HOMO localization (e.g., on the nitro group) with electrophilic attack sites .
  • QSPR Models : Relate substituent electronic parameters (Hammett σ) to reaction rates .

Advanced: How to design a high-throughput screening assay for derivatives?

Answer:

  • Library Synthesis : Use combinatorial chemistry to generate analogs (e.g., varying nitro substituents).
  • Automated Characterization : Implement LC-MS/SPE systems for rapid purity checks.
  • Bioactivity Screening : Employ 96-well plate assays with fluorescence-based readouts for cytotoxicity or enzyme inhibition .

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